[1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Description
[1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a structurally complex compound featuring a biphenyl moiety linked via a ketone to a 6-azaspiro[2.5]octane ring system with two fluorine atoms at the 1-position. The fluorine atoms further influence polarity and binding interactions, making this compound of interest in medicinal chemistry and materials science .
Properties
IUPAC Name |
(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F2NO/c21-20(22)14-19(20)10-12-23(13-11-19)18(24)17-8-6-16(7-9-17)15-4-2-1-3-5-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYQIOTCKVGMALI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC2(F)F)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone typically involves multiple steps, starting with the preparation of the biphenyl and azaspiro intermediates. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.
Industry: It may be used in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream effects in cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Biphenyl-Ketone Cores
- [1,1'-Biphenyl]-4-yl(phenyl)methanone (CAS 92-91-1): This simpler analogue lacks the spirocyclic and fluorine substituents. Its biphenyl-ketone core is synthesized via Friedel-Crafts acylation using Erbium(III) triflate catalysis under microwave irradiation . The absence of the azaspiro ring and fluorine atoms results in lower lipophilicity (calculated logP ~3.8 vs.
- [1,1'-Biphenyl]-4-yl(4'-ethyl[1,1'-biphenyl]-4-yl)methanone: This derivative features an extended biphenyl system with an ethyl substituent. Its molecular weight (286.14 g/mol) and planar structure contrast with the spirocyclic bulk of the target compound, which may hinder crystallization and alter solubility profiles .
Spirocyclic Analogues
- (4-Chlorophenyl)(2,2-dimethyl-1-oxaspiro[2.5]octan-6-yl)methanone (14): Replacing the azaspiro ring with an oxaspiro system (oxygen instead of nitrogen) reduces basicity and hydrogen-bonding capacity. The 1H NMR of this compound shows distinct spiro-proton shifts (δ 3.35 ppm for H6) compared to the target compound’s azaspiro protons, which are expected downfield due to fluorine electronegativity .
- (4-Bromophenyl)(1,1-dioxido-1-thia-6-azaspiro[3.3]hept-6-yl)methanone (CAS 1223573-47-4): The sulfur atom in the spiro ring introduces sulfone polarity, enhancing aqueous solubility (predicted ~0.5 mg/mL vs. ~0.1 mg/mL for the target compound). However, the smaller [3.3] spiro system reduces steric bulk compared to the [2.5] ring in the target compound .
Fluorinated Analogues
- 1-(2'-Fluoro[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1): This monofluorinated biphenyl derivative lacks the spirocyclic ketone but shares fluorine-enhanced lipophilicity.
Table 1: Key Properties of Selected Analogues
Biological Activity
The compound [1,1'-Biphenyl]-4-yl(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl moiety linked to a difluoro-6-azaspiro structure. The structural formula can be represented as follows:
| Property | Value |
|---|---|
| Molecular Weight | 336.36 g/mol |
| Density | 1.198 g/ml |
| Boiling Point | 863.6 °C |
| Melting Point | 174-176 °C |
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit significant antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown efficacy against various bacterial strains, suggesting potential applications for this biphenyl derivative in treating infections.
Anticancer Properties
Emerging studies have reported that biphenyl derivatives possess anticancer activity. Specifically, compounds with difluoromethyl groups have demonstrated enhanced cytotoxicity against cancer cell lines, likely due to their ability to inhibit specific enzymes involved in cancer cell proliferation.
Case Study: Cytotoxicity Assay
In a study assessing the cytotoxic effects of related biphenyl compounds, the following results were observed:
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Control (Doxorubicin) | 0.5 |
These findings indicate that while the compound exhibits promising activity, it is less potent than established chemotherapeutics like Doxorubicin.
The mechanism of action for this compound is hypothesized to involve:
- Enzyme Inhibition : The difluoro groups may enhance binding affinity to target enzymes.
- Cell Cycle Disruption : It may interfere with cell cycle progression in cancer cells, leading to apoptosis.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies suggest that the compound has favorable absorption characteristics but requires further investigation into its metabolic pathways and potential toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
